(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone
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Overview
Description
The compound (4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone is a complex heterocyclic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler precursorsThe final steps usually involve the addition of the thioxo and methoxyphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group typically yields sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methyl-1-butanone
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
- 1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Uniqueness
What sets this compound apart from its similar counterparts is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO4S3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H19NO4S3/c1-22(2)19-18(21(28)30-29-19)14-10-16-17(27-9-8-26-16)11-15(14)23(22)20(24)12-4-6-13(25-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
YWIMRDAAXSVZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C5=CC=C(C=C5)OC)OCCO4)C(=S)SS2)C |
Origin of Product |
United States |
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